molecular formula C20H23N5O3 B2377265 1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea CAS No. 2034385-40-3

1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2377265
CAS No.: 2034385-40-3
M. Wt: 381.436
InChI Key: SXYKECJOOIUZSW-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea (CAS 2034385-40-3) is a synthetic compound with a molecular formula of C20H23N5O3 and a molecular weight of 381.4 g/mol . This molecule features a pyrazolyl-urea scaffold, a structure recognized in medicinal chemistry as a privileged framework for developing biologically active compounds . Compounds within this class have demonstrated a wide spectrum of intriguing pharmacological activities in research settings, ranging from antipathogenic (antibacterial, antiplasmodial) to anticarcinogenic effects . In particular, research into pyrazolyl-ureas has shown their potential as protein kinase inhibitors, interacting with intracellular pathways involving kinases such as Src, p38-MAPK, and TrkA, which are relevant in oncology and inflammation research . The urea moiety itself is a key pharmacophore, excellent for forming hydrogen bonds with biological targets; its presence can enhance aqueous solubility, making it a valuable feature in drug design . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-25-17(6-7-24-25)16-8-15(10-21-13-16)12-23-20(26)22-11-14-4-5-18(27-2)19(9-14)28-3/h4-10,13H,11-12H2,1-3H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYKECJOOIUZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a urea linkage and incorporates both a methoxybenzyl group and a pyrazole-pyridine moiety, which are known to enhance biological activity in various contexts. The exploration of its biological properties is essential for understanding its potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H22N4O3\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to anti-inflammatory, antioxidant, or anticancer effects. The incorporation of the pyrazole and pyridine rings is particularly significant as these structures often enhance pharmacological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing pyrazole rings have shown promising results in scavenging free radicals and reducing oxidative stress. The antioxidant activity can be quantitatively assessed using various assays, such as DPPH radical scavenging tests.

CompoundIC50 (µM)Reference
This compoundTBDCurrent Study
Pyrazole derivative X15.6
Pyrazole derivative Y20.0

Anti-inflammatory Properties

The anti-inflammatory potential of this compound may stem from its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have shown that urea derivatives can act as effective inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation.

CompoundIC50 (nM)Reference
This compoundTBDCurrent Study
Adamantyl urea derivative1.2

Anticancer Activity

The anticancer properties of similar compounds have been documented extensively. For example, studies on pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Evaluation
A recent study evaluated the cytotoxicity of a related pyrazole compound against human breast cancer cells (MCF7). The results indicated significant growth inhibition at concentrations ranging from 10 to 50 µM.

Concentration (µM)Cell Viability (%)
1080
2560
5030

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives are widely studied due to their versatility in forming hydrogen bonds and their adaptability in drug design. Below, we compare the target compound with structurally analogous molecules, focusing on substituent effects, synthesis strategies, and inferred pharmacological properties.

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea (Target) 3,4-dimethoxybenzyl, pyridinylmethyl-1-methylpyrazole C₂₀H₂₃N₅O₃ 381.43 Balanced lipophilicity; dual aromatic systems for diverse interactions .
1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) 3,5-dimethoxyphenyl, 4-methylpyrazole C₁₃H₁₆N₄O₃ 276.29 Symmetric methoxy groups; simpler pyrazole substitution .
1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea Fluorophenyl, pyrimidinyl-pyrazole, pyrrolidine C₃₀H₃₃FN₈O₂ 568.64 Fluorine enhances electronegativity; pyrimidine improves π-stacking .
1-(3-Cyanophenyl)-3-[(2R,4S,5R)-5-(3-cyclohexyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo[2.2.2]oct-2-yl]methyl}urea Cyanophenyl, bicyclic pyrrolidine, cyclohexylpyrazole C₂₉H₃₄N₈O 526.65 Cyanophenyl increases polarity; bicyclic system adds rigidity .

Hydrogen-Bonding and Crystal Packing

The urea moiety’s hydrogen-bonding capability is critical for target engagement. highlights that hydrogen-bond patterns (e.g., R₂²(8) motifs) influence molecular aggregation and crystal packing, which can affect solubility and bioavailability. The target compound’s 3,4-dimethoxybenzyl group may form weaker hydrogen bonds compared to the 3-fluorophenyl group in ’s compound, which has higher electronegativity. Conversely, the pyridinyl-pyrazole system in the target compound could engage in stronger π-π interactions than MK13’s simpler pyrazole .

Pharmacological Implications

  • Target Selectivity : The pyridinyl-pyrazole moiety may confer selectivity for kinases or receptors with aromatic binding pockets, whereas ’s pyrimidinyl-pyrazole could favor targets requiring planar heterocycles (e.g., DHFR inhibitors) .
  • Metabolic Stability : The 1-methylpyrazole in the target compound may resist oxidative metabolism better than the 4-methylpyrazole in MK13, as methyl groups at the 1-position of pyrazole are less prone to CYP450 oxidation .

Q & A

What are the optimal synthetic routes for 1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea, and how can reaction conditions be optimized for high yield?

Level: Intermediate
Methodological Answer:
Synthesis typically involves:

Stepwise coupling : Reacting 3,4-dimethoxybenzylamine with a pyridine-pyrazole intermediate (e.g., 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl isocyanate) under anhydrous conditions.

Key parameters :

  • Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Catalyst : Employ triethylamine or DMAP to accelerate urea bond formation .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Table 1: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield
SolventDMF+20% vs. THF
Temperature70°C+15% vs. 50°C
Catalyst (DMAP)5 mol%+25% vs. none

How can structural contradictions in NMR data between synthesized batches be resolved?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

Rotamers : The urea moiety can exhibit restricted rotation, leading to split signals in 1H^1H-NMR. Use variable-temperature NMR (VT-NMR) to confirm dynamic exchange .

Regioisomeric impurities : Pyrazole-pyridine coupling may produce positional isomers. Compare 13C^{13}C-NMR shifts with DFT-calculated spectra (e.g., using Gaussian09) .

Residual solvents : DMSO-d6 may mask peaks. Re-dissolve samples in CDCl3 for clearer aromatic region analysis .

Example Workflow:

  • Step 1: Acquire 1H^1H-NMR at 25°C and 80°C.
  • Step 2: If coalescence occurs, confirm rotameric equilibration.
  • Step 3: Perform HSQC/HMBC to assign ambiguous protons .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Level: Intermediate
Methodological Answer:
Given its urea-pyrazole-pyridine scaffold, prioritize assays targeting:

Kinase inhibition : Use ADP-Glo™ kinase assays (e.g., JAK2 or EGFR) with staurosporine as a positive control .

Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7), with cisplatin as a reference .

Controls :

  • Negative : Vehicle (DMSO <0.1%).
  • Positive : Standard inhibitors (e.g., imatinib for kinases).
  • Blank : Cell-free medium to subtract background .

Table 2: Example IC50 Determination Protocol

Assay TypeIncubation TimeDetection Method
Kinase Inhibition60 minLuminescence
Cytotoxicity48–72 hAbsorbance (570 nm)

How can computational methods predict the binding mode of this compound to biological targets?

Level: Advanced
Methodological Answer:

Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases).

  • Preparation : Protonate the compound at physiological pH (MarvinSketch) and retrieve target PDB structures (e.g., 4HVP for EGFR) .

MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability. Monitor RMSD (<2 Å indicates stable binding) .

Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinity (ΔG). Compare with experimental IC50 values for validation .

Key Consideration:

  • Account for the flexibility of the 3,4-dimethoxybenzyl group, which may adopt multiple conformations in the binding pocket .

How to address discrepancies in reported biological activity across structurally analogous compounds?

Level: Advanced
Methodological Answer:
Discrepancies may stem from:

Substituent effects : The 3,4-dimethoxy group enhances solubility but may reduce membrane permeability vs. lipophilic analogs (e.g., 3-phenylpropyl derivatives) .

Assay variability : Normalize data using Z-factor (>0.5 indicates robust assay) and replicate experiments across labs .

Metabolic stability : Use hepatic microsome assays (e.g., human liver microsomes) to compare half-life (t1/2) of analogs .

Case Study:

  • Analog A (3-phenylpropyl urea): Higher logP but lower aqueous solubility vs. Analog B (3,4-dimethoxybenzyl urea). Adjust assay buffers (e.g., add 0.01% Tween-80) to mitigate solubility artifacts .

What strategies improve the stability of this compound under physiological conditions?

Level: Intermediate
Methodological Answer:

pH Stability :

  • Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9). Urea bonds are prone to hydrolysis at pH <3 or >10 .

Light Sensitivity :

  • Store in amber vials; the pyridine ring may undergo photodegradation. Confirm via HPLC-PDA (monitor λmax shifts) .

Formulation :

  • Use cyclodextrin encapsulation or liposomal carriers to enhance plasma stability .

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